molecular formula C26H24N2O4S2 B2387042 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 890817-99-9

3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2387042
CAS No.: 890817-99-9
M. Wt: 492.61
InChI Key: ULQXSIMDTXCZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the amino groups: Amination reactions using appropriate amines and catalysts.

    Sulfonylation: Introduction of the phenylsulfonyl group through sulfonylation reactions.

    Methanone formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the sulfonyl group or the methanone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Could be used in studies involving enzyme interactions or metabolic pathways.

Medicine

    Therapeutic Agents: Possible use as a therapeutic agent for various diseases, pending further research.

Industry

    Materials Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-methoxyphenyl)methanone
  • (3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(3-ethoxyphenyl)methanone

Uniqueness

The uniqueness of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-9-7-10-17(2)22(16)28-26-25(34(30,31)20-13-5-4-6-14-20)21(27)24(33-26)23(29)18-11-8-12-19(15-18)32-3/h4-15,28H,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQXSIMDTXCZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.